![molecular formula C15H22N6O2 B2436665 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2034518-25-5](/img/structure/B2436665.png)
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C15H22N6O2 and its molecular weight is 318.381. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Sensors for Acidity
The pyrimidine core of this compound, with its π-deficient character, makes it suitable for use as the electron-withdrawing part in push–pull structures. The lone pairs of nitrogen atoms in positions 1 and 3 allow for protonation, complexation, and hydrogen bond formation. Researchers have explored pyrimidine chromophores as fluorescent sensors for acidity, where changes in pH lead to alterations in emission properties .
Polarity Sensing
Pyrimidine derivatives have been employed as polarity sensors. By tuning the electron-withdrawing strength of the pyrimidine core, these compounds can detect changes in solvent polarity. The emission properties vary based on the polarity of the environment, making them useful for monitoring solvent interactions .
Metal Cation Detection
The electron-lone pairs in pyrimidine compounds enable their interaction with metal cations. Researchers have investigated these derivatives as luminescent probes for detecting specific metal ions. The emission response can be tailored to different metal cations, providing a versatile platform for metal sensing applications .
Nitro-Aromatic Explosive Detection
Pyrimidine-based compounds have been explored as potential sensors for nitro-aromatic explosives. Their fluorescence properties change upon exposure to these analytes, allowing for selective detection. Such applications are crucial for security and safety purposes .
Organic Light Emitting Diodes (OLEDs)
Certain pyrimidine derivatives, including those with extended π-conjugated linkers, exhibit strong emission properties. These compounds have been used as emitters in organic light emitting diodes (OLEDs). Their luminescence characteristics contribute to the development of efficient OLEDs for display and lighting applications .
Bio-Imaging (Two-Photon Absorption)
4,6-Distyrylpyrimidine derivatives are known for their two-photon absorption properties. Researchers have designed various structures for bio-imaging applications, particularly in two-photon microscopy. These compounds allow deep tissue imaging with minimal photodamage, making them valuable tools in biological research .
Mechanism of Action
Target of Action
Similar compounds have been used in the fabrication of fluorescence probes for the targeted detection of cholesterol . These probes serve as cholesterol-selective chelators .
Mode of Action
It can be inferred from related studies that the compound may interact with its targets through fluorescence mechanisms . For instance, 2-amino-4,6-bis-[(4-N,N-dimethylamino)styryl] pyrimidine (P) is a D-π-A luminophore, and its up-converted fluorescence emission involving two-photon absorption has been extensively investigated .
Biochemical Pathways
Related compounds have been shown to influence intramolecular charge transfer (ict) interactions and photothermal conversion performance .
Result of Action
Related compounds have been shown to exhibit photothermal conversion efficiencies , suggesting potential applications in photothermal therapy.
properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O2/c1-9-7-11(10(2)23-9)13(22)16-8-12-17-14(20(3)4)19-15(18-12)21(5)6/h7H,8H2,1-6H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFXPRBOLWDSEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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